molecular formula C9H6N2O3 B1602961 7-Nitroquinolin-2(1H)-one CAS No. 75755-37-2

7-Nitroquinolin-2(1H)-one

Cat. No. B1602961
CAS RN: 75755-37-2
M. Wt: 190.16 g/mol
InChI Key: ZZVKOBBRQRBYRF-UHFFFAOYSA-N
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Description

7-Nitroquinolin-2(1H)-one, also known as 7-Nitroquinolin-2-ol, is a chemical compound with the molecular formula C9H6N2O3 . It has a molecular weight of 190.16 .


Molecular Structure Analysis

The molecular structure of 7-Nitroquinolin-2(1H)-one contains a total of 21 bonds, including 15 non-H bonds, 10 multiple bonds, 1 rotatable bond, 4 double bonds, 6 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, 1 secondary amide (aliphatic), and 1 nitro group (aromatic) .


Physical And Chemical Properties Analysis

7-Nitroquinolin-2(1H)-one is a solid at room temperature . It has a high gastrointestinal absorption, is not a P-gp substrate, and inhibits CYP1A2 . Its water solubility is calculated to be 1.29 mg/ml .

Scientific Research Applications

Synthesis Techniques and Derivatives

  • A method for preparing 1-substituted 3-nitroquinolin-4(1H)-ones demonstrates the versatility of 7-nitroquinolin-2(1H)-one derivatives in synthetic chemistry. This process involves the sequential treatment of nitroacetophenone, yielding various substituted derivatives, showcasing the compound's adaptability in synthesizing diverse chemical structures (Rádl & Chan, 1994).

Antiparasitic and Antikinetoplastid Applications

  • Research on 8-nitroquinolin-2(1H)-one pharmacophores reveals their potential in antiparasitic treatments. A series of derivatives demonstrated significant activity against Leishmania infantum and Trypanosoma brucei brucei, providing a base for developing new antiparasitic agents. The study highlights the importance of redox potential in determining the activity of these compounds (Pedron et al., 2018).

Anticancer Potential

  • A derivative, 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one, shows promise as an anticancer agent. It inhibited tumor growth significantly in mice without notable toxicity. This compound, along with its analogues, represents a new class of tubulin-binding tumor-vascular disrupting agents, targeting established blood vessels in tumors (Cui et al., 2017).

Antibacterial Properties

  • 8-Nitrofluoroquinolone derivatives, related to 7-nitroquinolin-2(1H)-one, have been investigated for their antibacterial properties. This study focused on creating derivatives with varying amine appendages, showing significant activity against gram-positive and gram-negative bacterial strains (Al-Hiari et al., 2007).

Photophysical and Electrochemical Properties

  • Novel 2,3-dihydroquinazolin-4(1H)-ones exhibit unique optical and electrochemical properties. These compounds, studied for their quantum yield and solvent effects, also demonstrated moderate to good anticancer activities, highlighting their potential in photophysical research and therapeutic applications (Kamble et al., 2017).

Safety And Hazards

The compound is classified with the signal word “Warning” and has hazard statements H302, H315, H319, and H335 . Precautionary measures include avoiding dust formation .

properties

IUPAC Name

7-nitro-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O3/c12-9-4-2-6-1-3-7(11(13)14)5-8(6)10-9/h1-5H,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZVKOBBRQRBYRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C1C=CC(=O)N2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10632715
Record name 7-Nitroquinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10632715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Nitroquinolin-2(1H)-one

CAS RN

75755-37-2
Record name 7-Nitroquinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10632715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
OP Demidov, DY Pobedinskaya, AА Borovleva… - Chemistry of …, 2021 - Springer
Arylamino derivatives of both the corresponding nitroquinolones and nitrosoquinolones were first obtained by direct nucleophilic substitution of hydrogen in the molecules of 1-methyl-5(…
Number of citations: 2 link.springer.com
F Nissen, H Detert - 2011 - Wiley Online Library
The total synthesis of the bacterial‐derived, pentacyclic, antitumor antibiotic lavendamycin has been achieved through a highly convergent strategy. The key step of this synthesis is a …

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